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Compound of Interest

Compound Name: diSulfo-Cy3 alkyne

Cat. No.: B15598282 Get Quote

Introduction

diSulfo-Cy3 Alkyne is a water-soluble, bright orange-fluorescent dye designed for the specific

labeling of biomolecules in aqueous environments through a copper(I)-catalyzed alkyne-azide

cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3] This method allows

for the covalent attachment of the Cy3 fluorophore to molecules that have been metabolically,

enzymatically, or chemically tagged with an azide group. The high water solubility, conferred by

two sulfonate groups, makes diSulfo-Cy3 alkyne particularly well-suited for labeling biological

targets in their native environment, including the surface of living cells, without the need for

organic co-solvents.[4] Its spectral properties are identical to the widely used Cy3 dye, making

it compatible with common fluorescence microscopy instrumentation.[1][2]

Principle of a "Click Chemistry" Reaction

The core of this labeling strategy is the CuAAC reaction, which forms a stable triazole linkage

between the terminal alkyne on the diSulfo-Cy3 dye and an azide group on the target

biomolecule.[5][6][7] This reaction is highly specific and bio-orthogonal, meaning it does not

interfere with native biological functional groups.[7] For live-cell applications, the reaction is

typically catalyzed by a Cu(I) source, which is generated in situ from the reduction of Copper(II)

sulfate (CuSO4) by a reducing agent like sodium ascorbate.[6]
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High Water Solubility: The presence of two sulfonate groups ensures excellent solubility in

aqueous buffers, preventing aggregation and facilitating labeling in biological media.[1][4]

Bright and Photostable Fluorescence: As a Cy3 analog, it offers high fluorescence quantum

yield and good photostability, which is ideal for demanding imaging applications.[3][4]

Bio-orthogonal Reactivity: The alkyne group is chemically inert within biological systems until

it reacts specifically with an introduced azide group, ensuring highly specific labeling.[7]

pH Insensitivity: The fluorescence of Cy3 dyes is stable over a broad pH range (pH 4 to 10),

providing reliable performance in various biological buffers.[8]

Considerations for Live-Cell Imaging

Copper Toxicity: A primary concern for live-cell imaging using CuAAC is the potential

cytotoxicity of the copper catalyst.[9] To mitigate this, the use of a copper-chelating ligand is

essential. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that

protects cells from copper-induced damage by stabilizing the Cu(I) oxidation state and

maintaining its catalytic effectiveness while reducing its bioavailability.[6][10][11][12]

Cell Permeability: diSulfo-Cy3 alkyne is a charged molecule, which generally limits its

ability to passively cross the plasma membrane of live cells.[9] Therefore, it is primarily used

for labeling azide-modified molecules on the cell surface, such as glycans or surface

proteins.[10][11] Labeling intracellular targets would require alternative, cell-permeable dyes.

Reaction Optimization: For optimal labeling with minimal impact on cell viability, it is crucial to

carefully titrate the concentrations of the dye, CuSO4, ligand, and sodium ascorbate.

Reaction times should be kept as short as possible; efficient labeling can often be achieved

in 5-30 minutes.[10][11][12]

Quantitative Data
A summary of the key properties of diSulfo-Cy3 alkyne is provided below.
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Property Value Reference

Excitation Maximum (λex) ~548-555 nm [1][8]

Emission Maximum (λem) ~567-572 nm [1][8]

Molar Extinction Coefficient ~150,000 - 162,000 M⁻¹cm⁻¹ [1][8]

Fluorescence Quantum Yield ~0.15 [1]

Molecular Formula C₃₃H₃₈N₃NaO₇S₂ [1]

Molecular Weight ~675.8 g/mol [1]

Solubility Water, DMSO, DMF [1][8]

Experimental Protocols
This protocol describes the labeling of cell-surface glycans on live mammalian cells by first

metabolically incorporating an azido-sugar (N-azidoacetylmannosamine, Ac₄ManNAz) and then

attaching diSulfo-Cy3 alkyne via a CuAAC reaction.

Part A: Metabolic Labeling of Live Cells with Azide

Cell Culture: Seed mammalian cells on a suitable imaging plate (e.g., glass-bottom dishes)

at a density that will result in 70-80% confluency on the day of the experiment.

Azide Incorporation: Add Ac₄ManNAz to the growth medium to a final concentration of 25-50

µM.

Incubation: Incubate the cells for 1 to 3 days under standard culture conditions (37°C, 5%

CO₂). This allows the cells to metabolize the azido-sugar and display it on cell-surface

glycans.[10][11]

Part B: Preparation of Click Reaction Cocktail

Note: Prepare the catalyst and reducing agent solutions fresh for each experiment. The

following volumes are for one sample in a 35 mm dish containing 1 mL of buffer. Adjust

volumes as needed.
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Prepare Stock Solutions:

diSulfo-Cy3 Alkyne: Prepare a 1-5 mM stock solution in water or DMSO. Store at -20°C.

CuSO₄: Prepare a 20-100 mM stock solution in deionized water.[6][12]

THPTA Ligand: Prepare a 100-200 mM stock solution in deionized water.[6][12]

Sodium Ascorbate: Prepare a 100-300 mM stock solution in deionized water. Prepare this

solution fresh immediately before use.[6][12]

Prepare Labeling Buffer: Use a buffer such as Dulbecco's Phosphate-Buffered Saline

(DPBS).

Assemble the Cocktail: In a microcentrifuge tube, combine the reagents in the following

order. Vortex briefly after adding each component.

Labeling Buffer (e.g., DPBS): Start with ~950 µL.

diSulfo-Cy3 Alkyne: Add to a final concentration of 10-25 µM.[10][11]

THPTA/CuSO₄ Premix: In a separate tube, mix the THPTA and CuSO₄ stock solutions in a

5:1 molar ratio (e.g., 5 µL of 100 mM THPTA and 1 µL of 100 mM CuSO₄).[10][11] Let this

complex form for a few minutes before adding it to the main cocktail. This mixture should

result in a final CuSO₄ concentration of 50-100 µM.

Sodium Ascorbate: Add the freshly prepared stock to a final concentration of 2.5-5 mM to

initiate the reaction.[10][11]

Part C: Labeling of Live Cells

Wash Cells: Gently aspirate the culture medium from the cells. Wash the cells twice with 1

mL of warm DPBS to remove any residual serum.[10][11]

Add Labeling Cocktail: Add the freshly prepared click reaction cocktail to the cells.

Incubate: Incubate the cells for 5-15 minutes at room temperature or 37°C, protected from

light.[10][11] The optimal time may vary by cell type and should be determined empirically.
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Wash Cells: Aspirate the reaction cocktail and wash the cells three times with 1 mL of DPBS

to remove unreacted dye and catalyst components.

Add Imaging Medium: Add fresh, phenol red-free culture medium or a suitable imaging buffer

to the cells.

Part D: Fluorescence Imaging

Microscopy: Image the cells using a fluorescence microscope equipped with appropriate

filter sets for Cy3 (e.g., excitation ~540-550 nm, emission ~570-590 nm).

Controls: For a robust experiment, include the following controls:

Cells not treated with the azido-sugar but subjected to the click reaction to assess non-

specific dye binding.

Cells treated with the azido-sugar but not the click reaction cocktail.

Untreated cells to assess autofluorescence.
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Part A: Metabolic Labeling

Part B: Reagent Preparation

Part C & D: Labeling and Imaging

1. Seed cells on
glass-bottom dish

2. Add Ac4ManNAz to
culture medium

3. Incubate for 1-3 days
(37°C, 5% CO2)

4. Wash cells (x2)
with DPBS

Prepare Stock Solutions
(Dye, CuSO4, THPTA,

Sodium Ascorbate)

Assemble Click Cocktail
(Dye + Premixed
CuSO4/THPTA)

Add Sodium Ascorbate
(Initiate Reaction)

5. Add Click Cocktail
to cells

6. Incubate 5-15 min
(protected from light)

7. Wash cells (x3)
with DPBS

8. Image with
fluorescence microscope

Click to download full resolution via product page

Caption: Experimental workflow for live-cell surface labeling.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15598282?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598282?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


diSulfo-Cy3 Alkyne

Labeled Biomolecule
(Stable Triazole Linkage)

Azide-tagged
Biomolecule

Cu(I) Catalyst
(from CuSO4 + Ascorbate)

+ THPTA Ligand

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes: diSulfo-Cy3 Alkyne for Live Cell
Imaging]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15598282#using-disulfo-cy3-alkyne-for-live-cell-
imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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